2-(4-methoxyphenyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
2-(4-Methoxyphenyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a 3-nitrophenyl group at position 5 and a 4-methoxyphenylacetamide moiety at position 2. This structural combination is designed to optimize pharmacological activity, particularly in targeting enzymes or receptors involved in diseases such as cancer or microbial infections.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c1-25-14-7-5-11(6-8-14)9-15(22)18-17-20-19-16(26-17)12-3-2-4-13(10-12)21(23)24/h2-8,10H,9H2,1H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOFHWHUZUTGPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(4-methoxyphenyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article reviews the biological activity of this compound based on recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 337.3 g/mol. Its structure features a thiadiazole ring , which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C18H15N3O4 |
| Molecular Weight | 337.3 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to 2-(4-methoxyphenyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide have shown promising results in inhibiting the growth of various cancer cell lines.
- Cytotoxicity Studies : The cytotoxic effects were evaluated using the MTT assay on breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The compound exhibited an IC50 value indicating significant growth inhibition:
Antimicrobial Activity
The antimicrobial properties of the compound were assessed against several bacterial strains:
- Gram-positive Bacteria : Exhibited significant activity against Staphylococcus aureus and Bacillus cereus.
- Gram-negative Bacteria : Showed effectiveness against Escherichia coli and Pseudomonas aeruginosa.
- Fungal Strains : Demonstrated antifungal activity against Aspergillus niger and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to standard treatments like fluconazole .
The mechanisms underlying the biological activities of thiadiazole derivatives often involve:
- Induction of Apoptosis : Research indicates that these compounds can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Compounds have been shown to cause cell cycle arrest at specific phases (e.g., G2/M phase) .
- Inhibition of Key Enzymes : Some derivatives act as inhibitors of enzymes involved in tumor progression and inflammation .
Study 1: Anticancer Efficacy
A study investigated a series of thiadiazole derivatives including the target compound for their anticancer efficacy. The results indicated that modifications in substituents significantly affected cytotoxicity profiles, with certain derivatives displaying enhanced activity against MCF-7 cells due to increased lipophilicity .
Study 2: Antimicrobial Activity
Another study focused on evaluating the antimicrobial properties of various thiadiazole derivatives. The findings revealed that compounds with halogenated phenyl groups exhibited increased antibacterial activity against Gram-positive bacteria while oxygenated substituents improved antifungal efficacy .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally analogous 1,3,4-thiadiazole-acetamide derivatives (data sourced from and 19):
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: Nitro Groups: The position of the nitro group significantly impacts activity. The target compound’s 3-nitrophenyl group may confer different electronic effects compared to 4-nitrophenyl derivatives (e.g., compound 3 in ), which showed strong Akt inhibition (92.36%) . However, nitro groups in other contexts (e.g., 5-nitrofurans in ) are linked to carcinogenicity, highlighting the need for careful structural optimization . Methoxy Groups: The 4-methoxyphenyl group in the target compound is shared with compound 7d (), which exhibited notable cytotoxicity (IC50 = 1.8 µM). This suggests that methoxy-substituted aromatic rings enhance membrane permeability or target binding .
Thiadiazole Modifications: Sulfur-Containing Side Chains: Compounds with benzylthio or chlorobenzylthio substituents () showed moderate-to-high yields (74–88%) and melting points (132–170°C), indicating stable crystalline structures . Heterocyclic Extensions: Derivatives with fused pyridine or triazole rings (e.g., compound 7d in ) demonstrated enhanced cytotoxicity, suggesting that planar heterocycles improve intercalation or enzyme binding .
Cytotoxic Mechanisms :
- Compounds with trifluoromethyl groups (e.g., compound 26 in ) activated caspases 3, 8, and 9, while 4-nitrophenyl derivatives () inhibited Akt. The target compound’s 3-nitrophenyl group may similarly interfere with kinase signaling but requires empirical validation .
Limitations and Contradictions
- Data Gaps : Melting points and yields for the target compound are unreported in the provided evidence, limiting direct physicochemical comparisons.
Q & A
Q. What are the standard synthetic routes for 2-(4-methoxyphenyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide, and how are intermediates characterized?
The compound is typically synthesized via a multi-step procedure. For example, a thiadiazole core can be functionalized by refluxing intermediates (e.g., 5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine) with chloroacetyl derivatives in acetone using K₂CO₃ as a base. Structural confirmation of intermediates involves elemental analysis, IR, and ¹H/¹³C NMR spectroscopy. For final products, mass spectrometry (MS) and melting point determination are critical .
Q. Which spectroscopic and crystallographic methods are employed to confirm the compound’s structure?
- ¹H NMR (400 MHz, CDCl₃) is used to verify proton environments, such as aromatic peaks from the 3-nitrophenyl group (δ 7.5–8.5 ppm) and methoxyphenyl protons (δ 3.8 ppm for OCH₃).
- X-ray crystallography (via SHELX programs like SHELXL) resolves 3D structures, particularly for assessing hydrogen bonding and π-π stacking interactions critical for biological activity .
Q. What in vitro models are used for preliminary biological screening of this compound?
Anticancer activity is commonly tested against human cancer cell lines (e.g., MCF-7 breast cancer and A549 lung adenocarcinoma) using MTT assays. Cytotoxicity is quantified via IC₅₀ values, with selectivity assessed using non-cancer lines like NIH3T3 fibroblasts .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, and what factors influence scalability?
Yield optimization involves:
- Reaction time : Extending reflux duration (e.g., 8–10 hours) to ensure completion.
- Solvent choice : Polar aprotic solvents like DMF improve solubility of aromatic intermediates.
- Catalysis : Transition metal catalysts (e.g., CuI) may accelerate thiadiazole ring formation. Scalability requires solvent recovery systems and controlled crystallization to maintain purity .
Q. What mechanistic insights explain its anticancer activity, and how do substituents modulate efficacy?
The 3-nitrophenyl group enhances electron-withdrawing effects, stabilizing the thiadiazole ring and promoting DNA intercalation or topoisomerase inhibition. Substituent variations (e.g., replacing methoxyphenyl with fluorophenyl) alter lipophilicity and binding affinity to targets like aromatase, as shown in IC₅₀ comparisons (e.g., 0.034 mmol L⁻¹ vs. cisplatin) .
Q. How can contradictory data on carcinogenic vs. anticancer properties be resolved?
While some nitrophenyl-thiadiazole derivatives show carcinogenicity in rodent models (e.g., kidney and lung tumors), structural differences (e.g., absence of 5-nitrofuran moieties) may mitigate risks. Dose-response studies and metabolite profiling (e.g., HPLC-MS) are essential to distinguish pro-drug activation from direct genotoxicity .
Q. What computational strategies predict binding modes and pharmacokinetic properties?
- Molecular docking (AutoDock, Schrödinger) models interactions with targets like EGFR or tubulin.
- ADMET prediction (SwissADME) evaluates logP (∼2.5), suggesting moderate blood-brain barrier penetration.
- MD simulations assess stability of ligand-protein complexes, with RMSD thresholds <2 Å indicating robust binding .
Methodological Considerations
Q. How are crystallographic data validated for novel derivatives?
SHELXL refinement includes checks for R-factor convergence (<0.05), anomalous dispersion corrections, and validation tools like PLATON to detect twinning or disorder. CIF files are deposited in the Cambridge Structural Database (CSD) for peer review .
Q. What strategies address low solubility in biological assays?
- Co-solvents : DMSO (≤1% v/v) maintains compound stability without cell toxicity.
- Nanoformulation : Liposomal encapsulation improves bioavailability, as demonstrated for analogous thiadiazole derivatives .
Q. How are off-target effects minimized during lead optimization?
- Selectivity profiling : Kinase inhibition panels (e.g., Eurofins) identify off-target interactions.
- Proteomics : SILAC-based screens quantify changes in protein expression post-treatment .
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